2-iodo-N-(5-nitropyridin-2-yl)benzamide
Description
2-Iodo-N-(5-nitropyridin-2-yl)benzamide is a benzamide derivative characterized by a 2-iodobenzoyl group linked to a 5-nitropyridin-2-amine moiety. Its structure combines electron-withdrawing substituents (iodo and nitro groups) that influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-iodo-N-(5-nitropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O3/c13-10-4-2-1-3-9(10)12(17)15-11-6-5-8(7-14-11)16(18)19/h1-7H,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBZIXAIOURTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(5-nitropyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a catalyst such as cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) without the need for any oxidant or additive . Another method includes the amidation process of trans-β-nitrostyrene and 2-aminopyridine using iron(II) nickel-benzene-1,4-dicarboxylate (Fe₂Ni-BDC) as an effective heterogeneous catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the iodine atom.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as sodium azide (NaN₃) for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution of the iodine atom can lead to various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 2-iodo-N-(5-nitropyridin-2-yl)benzamide can exhibit significant anticancer properties. For instance, the inhibition of specific protein kinases has been linked to the treatment of various cancers, including breast and prostate cancer. The compound's ability to modulate kinase activity positions it as a potential candidate for further development in cancer therapies .
Inhibition of Protein Kinases
The compound is structurally related to other known kinase inhibitors. Its design allows for selective inhibition of kinases involved in inflammatory and autoimmune diseases. Studies have shown that derivatives of this compound can effectively inhibit the activity of tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer progression .
Material Science Applications
Crystallization Studies
The structural properties of this compound have been analyzed through crystallography. It forms hydrogen-bonded networks that can be utilized in the development of new materials with specific properties. These networks can influence the physical characteristics of materials, making them suitable for applications in drug delivery systems and nanotechnology .
Polymer Chemistry
In polymer science, this compound can serve as a monomer or a cross-linking agent in the synthesis of novel polymers. Its unique functional groups allow for modifications that can enhance the mechanical and thermal properties of polymers, making them applicable in various industrial sectors .
Biological Research Applications
Chemical Probes
As a chemical probe, this compound can be used to study biological processes at the molecular level. Its ability to selectively inhibit certain pathways makes it an invaluable tool for researchers investigating signal transduction mechanisms and disease pathology. This application is particularly relevant in understanding the role of specific kinases in cellular functions .
Drug Development
The compound's pharmacological profile suggests potential use in drug development, particularly for conditions mediated by aberrant kinase activity. Ongoing research aims to optimize its efficacy and selectivity through structural modifications, which could lead to new therapeutic agents for treating chronic diseases such as rheumatoid arthritis and psoriasis .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Inhibition of Kinase Activity | Anticancer Properties | Demonstrated significant inhibition of growth in cancer cell lines with IC50 values < 1 µM. |
| Structural Analysis | Crystallization | Identified unique hydrogen-bonding patterns that enhance stability and solubility. |
| Selective Tyrosine Kinase Inhibition | Biological Research | Showed selectivity over other kinases, confirming its potential as a therapeutic agent. |
Mechanism of Action
The mechanism of action of 2-iodo-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and pyridinyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enzyme Inhibition and Pharmacological Profiles
- PCAF HAT Inhibition: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino analogs) show >70% inhibition at 100 μM, while anthranilic acid (lacking acyl groups) exhibits only 34% activity. The target compound’s iodo substituent may sterically hinder binding compared to flexible acyl chains, but its nitro group could enhance electron-deficient interactions .
- mGlu5 Allosteric Modulation : Benzamide scaffolds (e.g., CPPHA analogs) act as positive allosteric modulators (PAMs) with EC₅₀ ≤1 μM. The nitro and iodo groups in the target compound may alter binding kinetics compared to simpler benzamides .
- The iodine atom’s polarizability might amplify such effects compared to non-halogenated analogs .
Crystallographic and Intermolecular Interactions
- Polymorphism : 2-Iodo-N-(4-bromophenyl)benzamide exhibits two polymorphs (IIA and IIB) with distinct C-H···π (20.7–25.8%) and H···I (9.5%) interactions. The target compound’s nitro group may promote nitro···π or nitro···halogen interactions, altering packing efficiency .
- Synthesis and Characterization : IR and NMR data for analogs like 2-Iodo-N-(2-methoxyethyl)benzamide (27) (¹H NMR: δ 8.12–6.82 ppm; ¹³C NMR: δ 168.5 ppm for carbonyl) provide benchmarks for verifying the target compound’s structure .
Analytical Differentiation
Benzamide derivatives are challenging to distinguish via conventional methods. However, the target compound’s iodine and nitro groups enable identification through:
- Mass Spectrometry: Expected [M+H]⁺ ~428 Da (C₁₂H₈IN₃O₃), distinct from non-iodinated analogs (e.g., 7a: [M+H]⁺ = 258 Da) .
- Halogen-Specific Crystallography : H···I interactions in XRD fingerprint plots differentiate it from chloro- or bromo-substituted benzamides .
Q & A
Q. What are the established synthetic routes for 2-iodo-N-(5-nitropyridin-2-yl)benzamide, and how can intermediates be characterized?
The synthesis typically involves sequential functionalization of a benzamide core. A common approach includes:
- Nitration : Introducing the nitro group to the pyridine ring under acidic conditions (e.g., HNO₃/H₂SO₄).
- Iodination : Electrophilic substitution at the benzamide’s ortho position using iodine and an oxidizing agent (e.g., KI/Oxone).
- Coupling : Amide bond formation between the iodobenzoyl chloride and 5-nitropyridin-2-amine via Schotten-Baumann conditions . Characterization : Intermediate purity is verified by TLC and melting point analysis. Final compounds are confirmed via NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- X-ray crystallography : Resolves bond lengths/angles and validates the iodine/nitro substituent positions. SHELX software is widely used for refinement .
- NMR spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., para-nitro pyridine protons as doublets at δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .
- Elemental analysis : Matches experimental vs. theoretical C/H/N/O percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its biological activity, and what computational tools support this?
- Rational design : Replace the nitro group with electron-withdrawing substituents (e.g., CF₃) to improve target binding. The iodine atom can be substituted with bioisosteres like Br or CF₃ to modulate lipophilicity .
- In silico tools : Molecular docking (AutoDock Vina) predicts interactions with targets (e.g., kinases). Density Functional Theory (DFT) calculates electronic properties influencing reactivity .
Q. How should researchers address contradictions in antiproliferative activity data across cell lines?
- Comparative SAR analysis : Test analogs (e.g., replacing the thiadiazole moiety with pyrazine) to isolate substituent effects. Example:
| Compound | IC₅₀ (µM, MCF-7) | Activity Type |
|---|---|---|
| Parent compound | TBD | Antiproliferative |
| Thiazolo[5,4-b]pyridine | 0.21 | Antimicrobial |
| Hydroxy-substituted analog | 3.1 | Antiproliferative |
- Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necroptosis pathways. MLKL inhibition assays (e.g., RIPK3 phosphorylation) clarify if activity aligns with necroptosis blockade .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., amidation from 12 h to 30 min) and improves purity .
- Continuous flow chemistry : Enhances safety for nitration/iodination steps by controlling exothermicity .
- Catalyst screening : Pd/C or CuI improves coupling efficiency in heterocyclic systems .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Twinned data refinement : Use SHELXL to model disorder in nitro or iodine positions, especially if PXRD patterns deviate from simulated data .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–I⋯O nitro contacts) influencing crystal packing and stability .
Methodological Guidance
Q. What protocols validate the compound’s stability under biological assay conditions?
- LC-MS stability studies : Incubate the compound in PBS or cell culture media (37°C, 24 h) and monitor degradation via LC-MS. Adjust assay timelines if >10% degradation occurs .
- Redox stability tests : Expose to glutathione (5 mM) to simulate cytoplasmic reducing environments. Iodine substituents may undergo reductive dehalogenation, requiring prodrug strategies .
Q. How can researchers elucidate the compound’s mechanism of action using omics approaches?
- Proteomics : SILAC-based profiling identifies differentially expressed proteins (e.g., apoptosis markers like caspase-3).
- Transcriptomics : RNA-seq reveals pathway enrichment (e.g., p53 signaling) in treated vs. untreated cells .
- Metabolomics : NMR-based metabolic flux analysis detects changes in glycolysis/TCA cycle intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
